Cas no 82508-31-4 (Pseudolaric Acid B)

Pseudolaric Acid B structure
Pseudolaric Acid B structure
Nombre del producto:Pseudolaric Acid B
Número CAS:82508-31-4
MF:C23H28O8
Megavatios:432.463627815247
MDL:MFCD26960905
CID:60451
PubChem ID:6475943

Pseudolaric Acid B Propiedades químicas y físicas

Nombre e identificación

    • Pseudolaric acid B
    • (-)-Pseudolaric Acid B
    • 1H-4,9a-Ethanocyclohepta[c]pyran-7-carboxylicacid,4a-(acetyloxy)-3-[(1E,3E)-4-carboxy-1,3-pentadien-1-yl]-3,4,4a,5,6,9-hexahydro-3-methyl-1-oxo-,7-methyl ester, (3R,4S,4aS,9aR)-
    • PSEUDOLARIC ACID
    • PSEUDOLARIC ACID B(AS)
    • 2-Phenylpyridine
    • PLAB
    • PseudolaricAcid?B
    • Pseudolarix acid B
    • O-Acetylpseudolaric acid C
    • (2Z,4E)-5-[(8R)-7-Acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-
    • Pseudolaric-Acid-B
    • Pseudolaric acid b(pba)
    • BCP07962
    • Y0174
    • 508P314
    • (2E,4E)-5-[(1S,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tri
    • 1H-4,9a-Ethanocyclohepta[c]pyran-7-carboxylic acid, 4a-(acetyloxy)-3-(4-carboxy-1,3-pentadienyl)-3,4,4a,5,6,9-hexahydro-3-methyl-1-oxo-, 7-methyl ester, [3R-[3α(1E,3E),4α,4aα,9aα]]- (ZCI)
    • 1H-4,9a-Ethanocyclohepta[c]pyran-7-carboxylic acid, 4a-(acetyloxy)-3-[(1E,3E)-4-carboxy-1,3-pentadienyl]-3,4,4a,5,6,9-hexahydro-3-methyl-1-oxo-, 7-methyl ester, (3R,4S,4aS,9aR)- (9CI)
    • NSC 615488
    • SR-01000946401
    • EX-A680
    • CHEMBL218534
    • AKOS030573539
    • (2E,4E)-5-(acetoxy-methoxycarbonyl-methyl-oxo-[?]yl)-2-methyl-penta-2,4-dienoic acid
    • SCHEMBL16426061
    • HMS3648B11
    • CS-0009706
    • (2E,4E)-5-[(7S,1R,8R)-7-Acetyloxy-4-(methoxycarbonyl)-9-methyl-10-oxa-11-oxotricyclo[6.3.2.0<1,7>]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid
    • CCG-269040
    • HY-N6939
    • (2E,4E)-5-((3R,4S,4aS,9aR)-4a-acetoxy-7-(methoxycarbonyl)-3-methyl-1-oxo-3,4,4a,5,6,9-hexahydro-1H-4,9a-ethanocyclohepta[c]pyran-3-yl)-2-methylpenta-2,4-dienoic acid
    • 82508-31-4
    • s5373
    • SR-01000946401-1
    • PSEUDOLARICACIDB
    • AKOS032948344
    • RL05141
    • CID 71307573
    • AKOS015897130
    • 1H-4,9a-Ethanocyclohepta(c)pyran-7-carboxylic acid, 4a-(acetyloxy)-3-(4-carboxy-1,3-pentadienyl)3,4,4a,5,6,9-hexahydro-3-methyl-1-oxo-, 7-methyl ester, (3-alpha(1E,3E),4-alpha,4a-alpha,9a-alpha)-(-)-
    • AC-6065
    • DTXSID801033696
    • HSDB 8110
    • (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid
    • Pseudolaric Acid B
    • MDL: MFCD26960905
    • Renchi: 1S/C23H28O8/c1-14(18(25)26)6-5-10-21(3)17-9-12-22(20(28)31-21)11-7-16(19(27)29-4)8-13-23(17,22)30-15(2)24/h5-7,10,17H,8-9,11-13H2,1-4H3,(H,25,26)/b10-5+,14-6+/t17-,21+,22+,23-/m0/s1
    • Clave inchi: VDGOFNMYZYBUDT-YDRCMHEVSA-N
    • Sonrisas: O([C@]12CCC(C(=O)OC)=CC[C@@]31CC[C@H]2[C@@](C)(/C=C/C=C(\C)/C(=O)O)OC3=O)C(=O)C

Atributos calculados

  • Calidad precisa: 432.178418g/mol
  • Carga superficial: 0
  • XLogP3: 2.3
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 8
  • Cuenta de enlace giratorio: 7
  • Masa isotópica única: 432.178418g/mol
  • Masa isotópica única: 432.178418g/mol
  • Superficie del Polo topológico: 116Ų
  • Recuento de átomos pesados: 31
  • Complejidad: 913
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 4
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 2
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0
  • Peso molecular: 432.5

Propiedades experimentales

  • Dissociation Constants: pKa = 4.14 (est)
  • Color / forma: Powder
  • Denso: 1.2108 (rough estimate)
  • Punto de fusión: 166°C
  • Punto de ebullición: 466.14°C (rough estimate)
  • Punto de inflamación: 208.8±25.0 °C
  • índice de refracción: 1.4480 (estimate)
  • Disolución: methanol: soluble1mg/mL, clear, colorless
  • PSA: 116.20000
  • Logp: 2.87060
  • Disolución: Not available
  • Presión de vapor: 2.0X10-11 mm Hg at 25 °C (est)

Pseudolaric Acid B Información de Seguridad

  • Símbolo: GHS06 GHS08
  • Palabra de señal:Danger
  • Instrucciones de peligro: H301-H361
  • Declaración de advertencia: P281-P301+P310
  • Número de transporte de mercancías peligrosas:UN 2811 6.1 / PGIII
  • Wgk Alemania:3
  • Código de categoría de peligro: 25-62
  • Instrucciones de Seguridad: 36/37-45
  • Señalización de mercancías peligrosas: T
  • Condiciones de almacenamiento:2-8°C

Pseudolaric Acid B PrecioMás >>

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ChemFaces
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82508-31-4 >=98%
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$40 2023-09-19
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$400 2023-09-19
ChemScence
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100mg
$1067.0 2022-04-26
S e l l e c k ZHONG GUO
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82508-31-4 99.90%
25mg
¥3661.63 2022-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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¥5044.92 2024-12-24
eNovation Chemicals LLC
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DC Chemicals
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$280.0 2022-02-28
ChemScence
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$627.0 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1922-5 mg
Pseudolaric Acid B
82508-31-4 99.68%
5mg
¥1012.00 2022-04-26

Pseudolaric Acid B Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  15 min, rt; 3 h, reflux; reflux → 23 °C
1.2 23 °C; 20 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  rt; 20 h, reflux; reflux → 23 °C
3.1 Reagents: Diisopropylethylamine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: N-Methyl-2-pyrrolidone ;  rt; 22 h, rt
Referencia
Total Synthesis of (-)-Pseudolaric Acid B
Trost, Barry M.; et al, Journal of the American Chemical Society, 2008, 130(48), 16424-16434

Métodos de producción 2

Condiciones de reacción
Referencia
Formal Synthesis of Pseudolaric Acid B
Mori, Naoki, Synlett, 2020, 31(9), 907-910

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; 15 min, rt
2.1 Reagents: Diisopropylethylamine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: N-Methyl-2-pyrrolidone ;  rt; 22 h, rt
Referencia
Total Synthesis of (-)-Pseudolaric Acid B
Trost, Barry M.; et al, Journal of the American Chemical Society, 2008, 130(48), 16424-16434

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Scandium triflate Solvents: Acetic anhydride ;  0 °C; 2 h, 0 °C
2.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; 15 min, rt
3.1 Reagents: Diisopropylethylamine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: N-Methyl-2-pyrrolidone ;  rt; 22 h, rt
Referencia
Total Synthesis of (-)-Pseudolaric Acid B
Trost, Barry M.; et al, Journal of the American Chemical Society, 2008, 130(48), 16424-16434

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
2.1 -
Referencia
Formal Synthesis of Pseudolaric Acid B
Mori, Naoki, Synlett, 2020, 31(9), 907-910

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 20 min, 23 °C
2.1 Catalysts: Scandium triflate Solvents: Acetic anhydride ;  0 °C; 2 h, 0 °C
3.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; 15 min, rt
4.1 Reagents: Diisopropylethylamine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: N-Methyl-2-pyrrolidone ;  rt; 22 h, rt
Referencia
Total Synthesis of (-)-Pseudolaric Acid B
Trost, Barry M.; et al, Journal of the American Chemical Society, 2008, 130(48), 16424-16434

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: N-Methyl-2-pyrrolidone ;  17 h, rt; 5 h, rt
Referencia
Total Synthesis of (-)-Pseudolaric Acid B
Trost, Barry M.; et al, Journal of the American Chemical Society, 2007, 129(47), 14556-14557

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Zinc acetate Solvents: Methanol ,  Chloroform ;  16 h, 60 °C
2.1 Reagents: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine Catalysts: Sodium ascorbate ,  Copper sulfate Solvents: Methanol ,  Chloroform ,  Dimethyl sulfoxide ,  Water ;  4 h, 30 °C
3.1 Solvents: Dimethyl sulfoxide ,  Water ;  300 s, pH 7.4, rt
Referencia
Direct 3-Acylation of Indolizines by Carboxylic Acids for the Practical Synthesis of Red Light-Releasable Caged Carboxylic Acids
Watanabe, Kenji ; et al, Journal of Organic Chemistry, 2021, 86(17), 11822-11834

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol
Referencia
Thermodynamic theory of gases on solid interface adsorption isotherms
Li, Xueliang; et al, Huaxue Tongbao, 1995, (7), 57-61

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  20 h, reflux; reflux → 23 °C
1.2 Reagents: Potassium carbonate ,  Hydrochloric acid Solvents: Dichloromethane ,  Water ;  pH 1, 23 °C
2.1 Reagents: Diisopropylethylamine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: N-Methyl-2-pyrrolidone ;  17 h, rt; 5 h, rt
Referencia
Total Synthesis of (-)-Pseudolaric Acid B
Trost, Barry M.; et al, Journal of the American Chemical Society, 2007, 129(47), 14556-14557

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
1.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
3.1 -
Referencia
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 20 min, 23 °C
2.1 Catalysts: Scandium triflate Solvents: Acetic anhydride ;  2 h, 0 °C
3.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  15 min, rt
4.1 Reagents: Diisopropylethylamine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: N-Methyl-2-pyrrolidone ;  17 h, rt; 5 h, rt
Referencia
Total Synthesis of (-)-Pseudolaric Acid B
Trost, Barry M.; et al, Journal of the American Chemical Society, 2007, 129(47), 14556-14557

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
2.1 Reagents: Cerium trichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -78 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
4.1 -
Referencia
Formal Synthesis of Pseudolaric Acid B
Mori, Naoki, Synlett, 2020, 31(9), 907-910

Métodos de producción 14

Condiciones de reacción
1.1 Solvents: Dimethyl sulfoxide ,  Water ;  300 s, pH 7.4, rt
Referencia
Direct 3-Acylation of Indolizines by Carboxylic Acids for the Practical Synthesis of Red Light-Releasable Caged Carboxylic Acids
Watanabe, Kenji ; et al, Journal of Organic Chemistry, 2021, 86(17), 11822-11834

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  rt; 20 h, reflux; reflux → 23 °C
2.1 Reagents: Diisopropylethylamine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: N-Methyl-2-pyrrolidone ;  rt; 22 h, rt
Referencia
Total Synthesis of (-)-Pseudolaric Acid B
Trost, Barry M.; et al, Journal of the American Chemical Society, 2008, 130(48), 16424-16434

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
2.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
2.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
3.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
4.1 -
Referencia
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  20 h, 30 °C
2.1 Reagents: Zinc acetate Solvents: Methanol ,  Chloroform ;  16 h, 60 °C
3.1 Reagents: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine Catalysts: Sodium ascorbate ,  Copper sulfate Solvents: Methanol ,  Chloroform ,  Dimethyl sulfoxide ,  Water ;  4 h, 30 °C
4.1 Solvents: Dimethyl sulfoxide ,  Water ;  300 s, pH 7.4, rt
Referencia
Direct 3-Acylation of Indolizines by Carboxylic Acids for the Practical Synthesis of Red Light-Releasable Caged Carboxylic Acids
Watanabe, Kenji ; et al, Journal of Organic Chemistry, 2021, 86(17), 11822-11834

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: N-Methyl-2-pyrrolidone ;  rt; 22 h, rt
Referencia
Total Synthesis of (-)-Pseudolaric Acid B
Trost, Barry M.; et al, Journal of the American Chemical Society, 2008, 130(48), 16424-16434

Métodos de producción 19

Condiciones de reacción
Referencia
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Métodos de producción 20

Condiciones de reacción
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  15 min, rt
2.1 Reagents: Diisopropylethylamine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: N-Methyl-2-pyrrolidone ;  17 h, rt; 5 h, rt
Referencia
Total Synthesis of (-)-Pseudolaric Acid B
Trost, Barry M.; et al, Journal of the American Chemical Society, 2007, 129(47), 14556-14557

Métodos de producción 21

Condiciones de reacción
1.1 Reagents: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine Catalysts: Sodium ascorbate ,  Copper sulfate Solvents: Methanol ,  Chloroform ,  Dimethyl sulfoxide ,  Water ;  4 h, 30 °C
2.1 Solvents: Dimethyl sulfoxide ,  Water ;  300 s, pH 7.4, rt
Referencia
Direct 3-Acylation of Indolizines by Carboxylic Acids for the Practical Synthesis of Red Light-Releasable Caged Carboxylic Acids
Watanabe, Kenji ; et al, Journal of Organic Chemistry, 2021, 86(17), 11822-11834

Métodos de producción 22

Condiciones de reacción
1.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
2.1 -
Referencia
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Métodos de producción 23

Condiciones de reacción
1.1 Catalysts: Scandium triflate Solvents: Acetic anhydride ;  2 h, 0 °C
2.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  15 min, rt
3.1 Reagents: Diisopropylethylamine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: N-Methyl-2-pyrrolidone ;  17 h, rt; 5 h, rt
Referencia
Total Synthesis of (-)-Pseudolaric Acid B
Trost, Barry M.; et al, Journal of the American Chemical Society, 2007, 129(47), 14556-14557

Métodos de producción 24

Condiciones de reacción
1.1 Reagents: Cerium trichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
3.1 -
Referencia
Formal Synthesis of Pseudolaric Acid B
Mori, Naoki, Synlett, 2020, 31(9), 907-910

Métodos de producción 25

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  3 h, reflux; reflux → 23 °C
1.2 20 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  20 h, reflux; reflux → 23 °C
2.2 Reagents: Potassium carbonate ,  Hydrochloric acid Solvents: Dichloromethane ,  Water ;  pH 1, 23 °C
3.1 Reagents: Diisopropylethylamine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: N-Methyl-2-pyrrolidone ;  17 h, rt; 5 h, rt
Referencia
Total Synthesis of (-)-Pseudolaric Acid B
Trost, Barry M.; et al, Journal of the American Chemical Society, 2007, 129(47), 14556-14557

Pseudolaric Acid B Raw materials

Pseudolaric Acid B Preparation Products

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